Hex-3-YN-1-amine
Description
Significance of Amines and Alkynes as Bifunctional Organic Molecules
Molecules that contain both an amine and an alkyne group, often referred to as propargylamines, are a versatile and important class of compounds in organic chemistry. rsc.orgrevmaterialeplastice.ro Their significance stems from their utility as precursors and intermediates in the synthesis of a wide array of complex organic molecules, including many heterocyclic compounds and natural products. revmaterialeplastice.roresearchgate.net
The dual functionality of these molecules provides a platform for constructing diverse molecular architectures. The amine group can act as a base or a nucleophile, while the alkyne's carbon-carbon triple bond can participate in various addition and coupling reactions. libretexts.org Propargylamines are key building blocks for synthesizing heterocycles such as pyrroles, quinolines, oxazolidinones, and imidazoles. rsc.orgresearchgate.net The ability to form these structures is crucial as they are common motifs in pharmaceutically active compounds. researchgate.net For instance, derivatives of propargylamine (B41283), such as Pargyline, Rasagiline, and Selegiline, are utilized in drugs for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. revmaterialeplastice.roresearchgate.net
The synthesis of propargylamines itself is a significant area of research, with methods like the A³ coupling (a three-component reaction of an aldehyde, an alkyne, and an amine) being a prominent strategy. researchgate.netmdpi.com The low cost, ready availability, and versatility of propargylamines make them valuable building blocks for creating polyfunctional derivatives and other synthetically important molecules. rsc.orgresearchgate.net
Structural Characteristics and Functional Group Considerations of Hex-3-yn-1-amine
This compound is a primary amine with a six-carbon chain. The IUPAC name precisely describes its structure: "Hex" indicates a six-carbon backbone, "-3-yn-" specifies a carbon-carbon triple bond located between the third and fourth carbon atoms, and "-1-amine" denotes a primary amine group (-NH₂) attached to the first carbon.
The key functional groups in this compound are the primary amine and the internal alkyne.
Primary Amine (-NH₂): This group is characterized by a nitrogen atom bonded to two hydrogen atoms and one carbon atom. libretexts.org The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. uzh.ch Primary amines can participate in a wide range of reactions, including alkylation, acylation, and the formation of imines. chemicalbook.comunacademy.com
Internal Alkyne (-C≡C-): Unlike terminal alkynes which have a hydrogen atom attached to a triply bonded carbon (C≡C-H), the alkyne in this compound is internal, meaning it is flanked by carbon atoms on both sides. uzh.ch This structural feature influences its reactivity. While it can still undergo reactions typical of alkynes, such as hydrogenation and addition reactions, the absence of an acidic acetylenic proton distinguishes its chemistry from that of terminal alkynes. masterorganicchemistry.com
The combination of these two functional groups in a single, relatively small molecule allows for intramolecular reactions or selective functionalization at either site, making it a potentially useful synthon in organic synthesis.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁N |
| Molar Mass | 97.16 g/mol |
| Functional Groups | Primary Amine, Internal Alkyne |
| Classification | Bifunctional Organic Molecule, Aliphatic Amine, Alkyne |
Interactive Data Table: Comparison of Related YN-Amines
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Structural Note |
| But-3-yn-1-amine | 14044-63-4 | C₄H₇N | 69.11 | Terminal Alkyne nih.gov |
| Pent-4-yn-1-amine | 173987-24-1 | C₅H₉N | 83.13 | Terminal Alkyne |
| Hex-5-yn-1-amine | 15252-45-6 | C₆H₁₁N | 97.16 | Terminal Alkyne chembk.com |
| This compound | 124618-81-1 (HCl salt) | C₆H₁₁N | 97.16 | Internal Alkyne ambeed.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
hex-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2,5-7H2,1H3 |
InChI Key |
BOSJIPJDUDDZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCN |
Origin of Product |
United States |
Synthetic Methodologies for Hex 3 Yn 1 Amine and Its Advanced Precursors
Established Synthetic Routes to Hex-3-YN-1-amine
Functional Group Interconversions from Hexynols
A primary and straightforward route to this compound involves the conversion of the corresponding alcohol, Hex-3-yn-1-ol. This transformation is a classic example of functional group interconversion, a fundamental concept in organic synthesis. fiveable.meimperial.ac.uksolubilityofthings.com Several methods can be employed for this conversion.
One common approach is the Mitsunobu reaction . thermofisher.comorganic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction allows for the conversion of a primary alcohol to a primary amine with inversion of configuration, although this is not relevant for the achiral Hex-3-yn-1-ol. organic-chemistry.org The reaction typically involves treating the alcohol with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The resulting N-alkylated phthalimide can then be cleaved, often using hydrazine, to yield the desired primary amine. organic-chemistry.org
Another strategy involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with an amine source, like sodium azide (B81097), followed by reduction to furnish the primary amine.
Table 1: Reagents for Functional Group Interconversion of Hex-3-yn-1-ol to this compound
| Step | Reagent 1 | Reagent 2 | Intermediate/Product |
| Mitsunobu Route | |||
| 1 | Phthalimide | PPh₃, DEAD | N-(Hex-3-yn-1-yl)phthalimide |
| 2 | Hydrazine (N₂H₄) | This compound | |
| Sulfonate Route | |||
| 1 | Tosyl chloride (TsCl) | Pyridine | Hex-3-yn-1-yl tosylate |
| 2 | Sodium azide (NaN₃) | 1-Azidohex-3-yne | |
| 3 | Lithium aluminum hydride (LiAlH₄) | This compound |
General Amine Preparation Methods
Beyond the specific conversion from hexynols, general methods for primary amine synthesis can be adapted for this compound.
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com This method avoids the overalkylation that can occur when reacting alkyl halides directly with ammonia (B1221849). libretexts.orgchemistrysteps.com In this approach, potassium phthalimide is used as an ammonia surrogate to displace a halide from a suitable precursor, such as 1-bromohex-3-yne. The subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the primary amine. wikipedia.orgmasterorganicchemistry.com
Another applicable method is the reduction of a corresponding nitrile . Hex-3-ynenitrile could be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield this compound. libretexts.org
One-Pot and Multicomponent Reaction Strategies
Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules like propargylamines. researchgate.netnih.gov The most prominent of these is the A³ coupling reaction (Aldehyde-Alkyne-Amine). phytojournal.comresearchgate.net This reaction allows for the direct synthesis of propargylamines from a terminal alkyne, an aldehyde, and an amine in a single step, often catalyzed by a transition metal. phytojournal.comresearchgate.net
For the synthesis of a primary amine like this compound, a protected form of ammonia or a primary amine surrogate would be necessary in an A³ coupling context. A variation known as the KA² (Ketone-Alkyne-Amine) coupling can also be employed. acs.org These reactions are highly valued for their ability to rapidly generate molecular complexity from simple, readily available starting materials. nih.gov
Numerous catalysts, including those based on copper, gold, and zirconium, have been developed to facilitate these couplings, often with high yields. acs.orgrsc.orgmdpi.comresearchgate.net Metal-free versions of the A³ coupling have also been reported, offering a greener alternative. rsc.orgacs.org
Table 2: Comparison of A³ Coupling Catalysts for Propargylamine (B41283) Synthesis
| Catalyst System | Key Features | Typical Yields |
| Copper(I) salts (e.g., CuI, CuBr) | Widely used, cost-effective, versatile. nih.gov | Good to excellent |
| Gold complexes (e.g., HAuCl₄) | Can start from alcohols, mild conditions. mdpi.com | Very good |
| Zirconium-based catalysts | Effective for certain substrate combinations. researchgate.net | High |
| Metal-free (e.g., salicylaldehyde-promoted) | Avoids metal contamination, green approach. phytojournal.com | Good |
Catalytic Approaches in this compound Synthesis
Applications of Catalytic Hydrogenation (e.g., Lindlar's catalyst)
While catalytic hydrogenation is typically used for the reduction of alkynes, specific catalysts can be employed to achieve partial reduction. Lindlar's catalyst , which consists of palladium on calcium carbonate poisoned with lead acetate and quinoline, is famously used for the stereoselective semi-hydrogenation of alkynes to cis-alkenes. masterorganicchemistry.comthieme-connect.delibretexts.orglibretexts.org Although not a direct route to this compound from a more unsaturated precursor, it highlights a key catalytic method within alkyne chemistry. If one were to start with a di-yne precursor, selective hydrogenation of one alkyne moiety could be a strategic step. The primary application in the context of this compound would be in the synthesis of its alkene or alkane analogues, demonstrating the tunability of the saturation level through catalytic methods.
Stereoselective Synthetic Pathways to Chiral Analogues
The synthesis of chiral propargylamines is of significant interest due to their presence in biologically active molecules. phytojournal.com Asymmetric versions of the A³ coupling reaction (AA³ coupling) have been developed to produce enantiomerically enriched propargylamines. rsc.org These reactions utilize a chiral ligand in conjunction with a metal catalyst to control the stereochemical outcome.
For instance, copper(I) complexes with chiral ligands like Pybox (bis(oxazolinyl)pyridine) have been shown to be effective catalysts for the enantioselective one-pot, three-component synthesis of propargylamines from aldehydes, amines, and alkynes, achieving excellent yields and high enantiomeric excesses (ee). acs.orgacs.orgsemanticscholar.org Another approach involves the diastereoselective addition of metal acetylides to chiral imines, such as those derived from Ellman's N-tert-butanesulfinamide. acs.org This method provides a reliable route to chiral propargylamines with high diastereoselectivity. acs.org More recently, enantioselective Mannich reactions of enamides with C-alkynyl N-Boc N,O-acetals, catalyzed by chiral phosphoric acids, have emerged as a powerful tool for accessing chiral β-keto N-Boc-propargylamines. organic-chemistry.org
Table 3: Chiral Ligands/Auxiliaries for Asymmetric Propargylamine Synthesis
| Method | Chiral Component | Metal Catalyst (if any) | Typical Enantiomeric/Diastereomeric Excess |
| Asymmetric A³ Coupling | i-Pr-pybox-diPh | Copper(I) | Up to 99% ee acs.org |
| Diastereoselective Addition | N-tert-butanesulfinamide | - | >20:1 dr acs.org |
| Enantioselective Mannich Reaction | BINOL-based chiral phosphoric acid | - | Up to 95% ee organic-chemistry.org |
Chemical Reactivity and Mechanistic Pathways of Hex 3 Yn 1 Amine
Reactivity Governed by the Internal Alkyne Moiety
The electron-rich pi systems of the alkyne moiety are the primary sites for reactions involving electrophiles, metal catalysts, and pericyclic processes.
Alkynes undergo electrophilic addition reactions where an electrophile adds across the triple bond. libretexts.org In the case of an unsymmetrical internal alkyne like hex-3-yn-1-amine, the addition of a hydrogen halide (HX) can theoretically lead to a mixture of regioisomeric haloalkene products.
The reaction mechanism begins with the attack of the alkyne's pi bond on the electrophilic hydrogen of the HX molecule. lumenlearning.com This forms a vinyl carbocation intermediate. For an unsymmetrical internal alkyne, two different vinyl carbocations can be formed. The subsequent attack by the halide anion (X⁻) on the carbocation yields the final product. libretexts.org The addition of a second equivalent of HX follows Markovnikov's rule, where the hydrogen adds to the carbon that already bears a hydrogen, and the halogen adds to the carbon bearing the other halogen, resulting in a geminal dihalide. libretexts.orgaakash.ac.in
Because the electronic effects of the ethyl group and the aminopropyl group on either side of the alkyne in this compound are not identical, the addition of HX is expected to produce a mixture of (E)- and (Z)-isomers of two primary regioisomers: 4-halo-hex-3-en-1-amine and 3-halo-hex-3-en-1-amine. libretexts.org
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Products (Mixture) | Reaction Type |
|---|---|---|
| HCl (1 eq.) | (E/Z)-4-Chloro-hex-3-en-1-amine and (E/Z)-3-Chloro-hex-3-en-1-amine | Electrophilic Addition |
| HBr (1 eq.) | (E/Z)-4-Bromo-hex-3-en-1-amine and (E/Z)-3-Bromo-hex-3-en-1-amine | Electrophilic Addition |
| HBr (2 eq.) | 4,4-Dibromohexan-1-amine and 3,3-Dibromohexan-1-amine | Electrophilic Addition |
| Br₂ (1 eq.) | (E)-3,4-Dibromo-hex-3-en-1-amine (primarily anti-addition) | Halogenation |
Metal-catalyzed reactions are fundamental for forming carbon-carbon bonds in alkyne chemistry.
Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method that typically joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. mdpi.comlibretexts.org While the classic Sonogashira reaction requires a terminal alkyne, and therefore is not directly applicable to the internal alkyne of this compound for coupling, the principles of palladium catalysis are central to the synthesis and modification of internal alkynes. researchgate.netresearchgate.net For instance, related methodologies can be used to synthesize complex internal alkynes, and the amine functionality within the molecule can potentially act as a ligand, influencing the catalytic cycle. acs.org The general catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. acs.org
Glaser Coupling: The Glaser coupling is an oxidative coupling reaction that specifically dimerizes terminal alkynes to form symmetrical 1,3-diynes. organic-chemistry.org This reaction is mediated by a copper(I) salt, such as CuCl or Cu(OAc)₂, an oxidant (typically air or oxygen), and a base. wikipedia.orgrsc.org The mechanism involves the deprotonation of the terminal alkyne by the base to form a copper acetylide intermediate, which then undergoes oxidation and dimerization. wikipedia.org Because this compound is an internal alkyne, it lacks the necessary terminal acidic proton and thus cannot participate in Glaser coupling.
Table 2: Overview of Relevant Alkyne Coupling Reactions
| Reaction | Alkyne Substrate Type | Typical Catalysts/Reagents | Applicability to this compound |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Not directly applicable, but related Pd-catalysis is key for internal alkyne synthesis. |
| Glaser Coupling | Terminal Alkyne | Cu(I) or Cu(II) salt, Base, Oxidant (O₂) | Not applicable due to internal alkyne structure. |
| Hay Coupling | Terminal Alkyne | Cu(I)-TMEDA complex, O₂ | Not applicable due to internal alkyne structure. wikipedia.org |
As a γ-aminoalkyne (possessing a three-carbon spacer between the nitrogen and the alkyne), this compound is a suitable substrate for intramolecular and intermolecular cascade cycloaddition reactions. acs.orgmdpi.com These transformations are often catalyzed by transition metals like platinum and can lead to the formation of complex nitrogen-containing heterocyclic structures. mdpi.comx-mol.net
For example, studies have shown that γ-aminoalkynes can react with electron-deficient alkynes in the presence of a PtI₂ catalyst. acs.orgx-mol.net The proposed mechanism involves a sequence of steps, potentially including an initial intramolecular hydroamination, followed by cycloadditions and rearrangements to generate highly substituted polycyclic systems like cyclohexadiene-b-pyrrolidines. acs.orgmdpi.com The nature of the substituent on the nitrogen atom plays a critical role in the outcome of these cascade reactions. acs.org
Reactivity Attributed to the Primary Amine Functional Group
The primary amine group (-NH₂) in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.
The lone pair of electrons on the nitrogen atom makes the primary amine group in this compound a potent nucleophile. creative-proteomics.com This allows it to attack electron-deficient centers (electrophiles) to form new carbon-nitrogen or heteroatom-nitrogen bonds. This nucleophilicity is the basis for many of the reactions of the amine group, including alkylation and acylation. creative-proteomics.com The reactivity can be significant, often necessitating the use of protecting groups in multifunctional molecules to prevent unwanted side reactions. nih.govmdpi.com For instance, the reversible reaction with carbon dioxide can form a carbamate, temporarily reducing the amine's nucleophilicity. nih.govresearchgate.net
Alkylation: The primary amine of this compound can be alkylated by reaction with alkyl halides (e.g., iodomethane, ethyl bromide) via a nucleophilic aliphatic substitution (S_N2) mechanism. wikipedia.org In this process, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A significant drawback of direct alkylation is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium (B1175870) salt. wikipedia.org
Acylation: Acylation of the primary amine group with an acylating agent, such as an acyl chloride or an acid anhydride, is a highly efficient reaction that forms a stable amide bond. The mechanism is a nucleophilic acyl substitution. umich.edu The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the N-acylated product. Unlike alkylation, acylation is easily controlled and typically stops after a single addition, as the resulting amide is significantly less nucleophilic than the starting amine.
Table 3: Example Reactions of the Amine Group in this compound
| Reaction Type | Reagent | Product Name |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-hex-3-yn-1-amine |
| Alkylation (Excess) | Methyl Iodide (CH₃I) | N,N-Dimethyl-hex-3-yn-1-amine |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(Hex-3-yn-1-yl)acetamide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(Hex-3-yn-1-yl)acetamide |
| Reaction with Aldehyde | Benzaldehyde | N-(Benzylidene)this compound (Imine) |
Mentioned Chemical Compounds
Condensation Reactions with Carbonyl Compounds: Imine and Enamine Formation
The primary amine group of this compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions are fundamental in organic chemistry and proceed through nucleophilic addition of the amine to the carbonyl carbon. wikipedia.org
The initial step involves the attack of the lone pair of electrons on the nitrogen atom of this compound to the electrophilic carbonyl carbon. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a carbinolamine or hemiaminal intermediate. wikipedia.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen-bound proton leads to the formation of an imine, which contains a carbon-nitrogen double bond. youtube.compressbooks.pubmasterorganicchemistry.com The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. wikipedia.org
Primary amines react with carbonyls to form imines. pressbooks.pub While the formation of enamines typically occurs with secondary amines, the formation from primary amines like this compound is less common but can occur under specific conditions, often involving tautomerization of the initially formed imine.
| Reactant A | Reactant B | Product Type | Key Intermediate | Conditions |
| This compound | Aldehyde/Ketone | Imine | Carbinolamine | Acid catalysis, removal of water |
| This compound | Aldehyde/Ketone with α-hydrogens | Enamine (less common) | Imine | Tautomerization conditions |
Reductive Amination Strategies
Reductive amination is a powerful method for forming carbon-nitrogen bonds and provides a route to synthesize more complex amines from this compound. masterorganicchemistry.com This process involves the in-situ formation of an imine from the reaction of this compound with a carbonyl compound, followed by the reduction of the imine to an amine. masterorganicchemistry.compressbooks.pub
A variety of reducing agents can be employed for this transformation. Common laboratory reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.com The reaction is typically performed as a one-pot synthesis, where the amine, carbonyl compound, and reducing agent are combined. organicchemistrytutor.com
It is important to note that standard reductive amination procedures are generally not suitable for forming bonds between nitrogen and sp-hybridized carbons, such as those in the alkyne portion of this compound. masterorganicchemistry.com However, alternative catalytic systems, such as those combining gold-catalyzed alkyne hydration with amine dehydrogenase-catalyzed reductive amination, have been developed for the synthesis of amines from alkynes. researchgate.net
| Starting Amine | Carbonyl Compound | Reducing Agent | Product |
| This compound | Aldehyde | NaBH₃CN or NaBH₄ | Secondary Amine |
| This compound | Ketone | NaBH₃CN or NaBH₄ | Secondary Amine |
Interplay of Alkyne and Amine Functionalities in Cascade Reactions
The dual functionality of aminoalkynes like this compound makes them ideal substrates for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. mdpi.compreprints.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures, particularly nitrogen-containing heterocycles. mdpi.compreprints.orgencyclopedia.pub The reactivity of the alkyne moiety can be significantly enhanced by the use of transition metal catalysts, which activate the carbon-carbon triple bond towards nucleophilic attack. preprints.orgencyclopedia.pub
Intramolecular Cyclizations and Rearrangements
The proximate amine and alkyne groups in this compound can undergo intramolecular cyclization reactions, often catalyzed by transition metals, to form various heterocyclic structures. mdpi.com The outcome of these reactions is highly dependent on the reaction conditions and the catalytic system employed.
For instance, intramolecular hydroamination, where the amine group adds across the alkyne, can lead to the formation of cyclic imines or enamines. oup.com This process can be catalyzed by various transition metals, including palladium, gold, and copper. oup.comnih.gov The resulting cyclic products can serve as versatile intermediates for further synthetic transformations. For example, palladium-catalyzed intramolecular hydroaminocarbonylation of aminoalkynes can produce seven- and eight-membered lactams. mdpi.com
| Substrate | Catalyst | Product Type | Key Process |
| Aminoalkynes | PdMo₃S₄ cubane (B1203433) clusters | Cyclic Imines | Intramolecular hydroamination |
| Aminoalkynes | Palladium catalysts | Lactams | Intramolecular hydroaminocarbonylation |
| γ-aminoalkynes | Platinum Iodide | Pyrrolidine-b-cyclohexadienes | Cascade cycloaddition |
Multicomponent Reaction Paradigms Involving Alkyne-Amine Synergies
Multicomponent reactions (MCRs) are convergent processes where three or more starting materials react to form a single product in a highly atom-economical fashion. thieme-connect.de Aminoalkynes are excellent substrates for MCRs due to the ability of both the amine and alkyne functionalities to participate in the reaction cascade. mdpi.com
A prominent example is the A³ (aldehyde-alkyne-amine) coupling reaction, which synthesizes propargylamines. thieme-connect.de In the context of this compound, while it already contains the amine and alkyne, it can participate in analogous multicomponent reactions. For example, a platinum iodide-catalyzed formal three-component cascade cycloaddition between γ-aminoalkynes and electron-deficient alkynes has been developed to synthesize highly substituted pyrrolidine-b-cyclohexadienes. acs.org These reactions proceed through a sequence of steps including intramolecular hydroamination, cycloadditions, and rearrangements, highlighting the complex interplay between the alkyne and amine functionalities. acs.org Such strategies offer rapid access to diverse and complex nitrogen-containing scaffolds from simple precursors. mdpi.comencyclopedia.pub
| Reaction Type | Reactants | Catalyst | Product |
| A³ Coupling | Aldehyde, Alkyne, Amine | Transition Metal | Propargylamine (B41283) |
| Carbonylative Synthesis | Homopropargylic amines, CO, MeOH, O₂ | PdI₂/KI | γ-Lactam derivatives |
| Cascade Cycloaddition | γ-Aminoalkynes, Electron-deficient alkynes | Platinum Iodide | Pyrrolidine-b-cyclohexadienes |
Spectroscopic and Analytical Methodologies for the Characterization of Hex 3 Yn 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the verification of the Hex-3-yn-1-amine structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal are key to assigning the structure.
Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-6 (-CH₃) | ~ 1.1 | Triplet (t) | 3H |
| H-5 (-CH₂CH₃) | ~ 2.2 | Quartet (q) | 2H |
| H-2 (-C≡C-CH₂-) | ~ 2.4 | Triplet (t) | 2H |
| H-1 (-CH₂NH₂) | ~ 2.8 | Triplet (t) | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Given the six carbon atoms in this compound, six distinct signals are expected in the proton-decoupled spectrum. The chemical shifts for alkynyl carbons are particularly characteristic.
Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-6 | ~ 14.2 |
| C-5 | ~ 12.6 |
| C-4 | ~ 81.0 |
| C-3 | ~ 79.5 |
| C-2 | ~ 20.5 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₁N), the molecular weight is 97.16 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 97. The presence of a single nitrogen atom results in an odd molecular weight, a key diagnostic feature according to the nitrogen rule. libretexts.orgwhitman.edu
The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edumiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the primary alpha-cleavage occurs at the C1-C2 bond, leading to the loss of a butynyl radical. This fragmentation is predicted to yield the base peak in the spectrum.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 97 | [C₆H₁₁N]⁺ | Molecular Ion (M⁺) |
| 96 | [C₆H₁₀N]⁺ | Loss of a hydrogen atom (M-1) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the amine (N-H) and internal alkyne (C≡C) functional groups.
Primary amines like this compound typically exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations. wpmucdn.comorgchemboulder.com The C≡C stretching vibration of an internal alkyne is also a key diagnostic peak, although its intensity can be weak if the molecule is relatively symmetrical around the triple bond.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (two bands) |
| 2850 - 2960 | C-H Stretch | Alkyl (sp³) | Medium to Strong |
| 2100 - 2260 | C≡C Stretch | Internal Alkyne | Weak to Medium |
| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine | Medium |
| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium |
Chromatographic Separation Techniques (e.g., Flash Column Chromatography)
Flash column chromatography is a fundamental purification technique in organic synthesis. The purification of this compound requires specific considerations due to the basic nature of the amine functional group. nottingham.ac.ukdoi.orgcore.ac.uk
Basic amines tend to interact strongly with the acidic silanol groups on the surface of standard silica gel, which can lead to significant peak tailing, poor separation, and potential sample degradation. biotage.com To overcome this, the silica gel's stationary phase is typically deactivated. This is commonly achieved by adding a small amount of a volatile tertiary amine, such as triethylamine (typically 1-3%), to the mobile phase (eluent). rochester.edu The triethylamine acts as a competing base, neutralizing the acidic sites on the silica and allowing the desired amine to elute more cleanly.
A typical procedure for the purification of this compound would involve:
Stationary Phase : Silica gel.
Mobile Phase (Eluent) : A gradient solvent system is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common system would be a mixture of hexane or pentane with a more polar solvent like ethyl acetate or diethyl ether. A constant percentage (e.g., 1%) of triethylamine would be included in the eluent mixture throughout the separation.
This method effectively separates this compound from non-basic impurities and reaction byproducts, yielding the compound in high purity.
Applications of Hex 3 Yn 1 Amine As a Synthetic Building Block
The dual functionality of Hex-3-yn-1-amine, possessing both a nucleophilic amine and a reactive alkyne, positions it as a versatile precursor in organic synthesis. The interplay between these two groups allows for the construction of a variety of molecular frameworks.
While the synthesis of complex molecules is a broad field where bifunctional building blocks are essential, specific documented examples detailing the role of this compound in the total synthesis of complex natural products or other large organic molecules are not prevalent in the reviewed scientific literature. The principles of organic synthesis suggest its potential utility in creating carbon-nitrogen bonds and introducing the hexynyl functional group into larger structures, but specific applications in this context are not widely reported.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and aminoalkynes are well-established precursors for this purpose. As a γ-aminoalkyne, this compound is structurally suited for intramolecular cyclization reactions to form five-membered rings. Research into the reactivity of γ- and δ-aminoalkynes has shown that they can undergo reactions with sulfonyl azides in the presence of a Ruthenium carbonyl catalyst, Ru3(CO)12, to produce cyclic amidines. These cyclic amidines are valuable scaffolds in medicinal chemistry and can also be used in coordination chemistry.
This type of transformation highlights the potential of this compound to serve as a direct precursor to functionalized pyrrolidine-based structures, which are common motifs in biologically active compounds. The general reaction involves the initial formation of a triazene (B1217601) intermediate, followed by nitrogen extrusion and subsequent cyclization.
Table 1: General Reactivity of γ-Aminoalkynes
| Reactant Type | Co-reactant | Catalyst | Product Type |
|---|
The amine and alkyne moieties of this compound both have the potential to coordinate with metal centers. Amines are common ligands in coordination chemistry, and alkynes can bind to metals through π-interactions. However, specific studies detailing the synthesis and characterization of organometallic complexes where this compound acts as a ligand are not extensively documented in the available literature. Similarly, while primary amines and organometallic compounds are themselves used in catalysis, there is no significant body of research describing the application of this compound as a catalyst or as a key component in a catalytic system.
Alkynes and amines are functional groups that can be utilized in the synthesis of polymers and functional materials. For instance, the alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition or thiol-yne reactions, which are powerful methods for polymer synthesis and modification. Amines can be used to form polyamides, polyimines, or polyurethanes.
Despite this potential, specific research detailing the use of this compound as a monomer for polymerization or for the functionalization of materials is not found in the reviewed scientific literature. The general principles of polymer chemistry suggest it could be used to create polymers with pendant ethyl groups and a primary amine within the repeating unit, or as a cross-linking agent, but dedicated studies on this specific monomer are lacking.
Synthesis and Reactivity of Hex 3 Yn 1 Amine Derivatives and Analogues
N-Substituted Hex-3-YN-1-amine Derivatives
The primary amine group of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the molecule's physical and chemical properties.
Standard methods for the N-alkylation of primary amines are applicable to this compound. Direct alkylation using alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this method often suffers from a lack of selectivity, potentially leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rsc.orgyoutube.com
A more controlled and widely used approach is reductive amination (also known as reductive alkylation). wikipedia.orglibretexts.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com This method is highly efficient and prevents over-alkylation. organic-chemistry.orgrsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com
N-acylation of this compound leads to the formation of ynamides. The synthesis of these compounds can be achieved through copper-promoted coupling reactions of the amine with alkynyl bromides, providing a general and efficient route to a wide variety of ynamides. nih.gov
| Reaction Type | Reagents | Product Type | Key Features |
| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I), Base | Secondary/Tertiary Amine | Can lead to multiple alkylations, forming quaternary ammonium salts. |
| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary/Tertiary Amine | High selectivity for mono- or di-alkylation; avoids over-alkylation. wikipedia.orgorganic-chemistry.org |
| N-Acylation | Acyl Chloride (RCOCl), Base | Amide (Specifically, Ynamide) | Forms a stable amide linkage. |
| Copper-Promoted N-Alkynylation | Alkynyl Bromide, CuI, Base (e.g., Pyridine) | Ynamide | General method applicable to a wide variety of amine derivatives. nih.gov |
Related Alkynyl Amine Structures (e.g., But-3-yn-1-amine, Hex-1-yn-3-amine isomers)
The study of analogues and isomers of this compound provides valuable insights into the influence of chain length and the position of the functional groups on reactivity. But-3-yn-1-amine and Hex-1-yn-3-amine are two such related structures.
Hex-1-yn-3-amine is a constitutional isomer of this compound. In this isomer, the positions of the amine and the alkyne are altered. The alkyne is terminal, and the amine is a secondary carbon. The synthesis of this compound can be envisioned starting from the corresponding alcohol, 1-Hexyn-3-ol (B89403), which is commercially available. nist.gov Conversion of the hydroxyl group to a good leaving group followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction, would yield the target amine. The reactivity of Hex-1-yn-3-amine is dominated by the terminal alkyne and the secondary amine functionality.
| Compound | Structure | Key Synthetic Features | Key Reactivity Features |
| But-3-yn-1-amine | HC≡CCH₂CH₂NH₂ | Can be synthesized from 3-butyn-1-ol (B147353) or via Gabriel synthesis with a propargyl halide equivalent. | Terminal alkyne allows for deprotonation and coupling reactions (e.g., Sonogashira). Primary amine undergoes standard alkylation and acylation reactions. |
| Hex-1-yn-3-amine | HC≡CCH(NH₂)CH₂CH₂CH₃ | Can be prepared from 1-hexyn-3-ol via substitution reactions. nist.gov | Terminal alkyne is reactive in coupling chemistry. The secondary amine position offers different steric and electronic environment compared to a primary amine. |
| This compound | CH₃CH₂C≡CCH₂CH₂NH₂ | Synthesis involves building the C6 backbone with the internal alkyne and terminal amine functionalities appropriately placed. | Internal alkyne is less reactive in coupling but can undergo addition and cycloaddition reactions. Primary amine is a versatile site for N-functionalization. |
Functionalization of the Hex-3-yne Scaffold
Beyond derivatization of the amine group, the internal alkyne of the Hex-3-yne scaffold serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations can introduce new functional groups, build complexity, and generate cyclic or bicyclic structures.
The internal triple bond can undergo stereoselective reduction. For example, catalytic hydrogenation using Lindlar's catalyst produces the corresponding (Z)-alkene, while reduction with sodium in liquid ammonia (B1221849) yields the (E)-alkene. rsc.org
Transition-metal catalysis enables a host of addition reactions across the alkyne. Hydroalkylation and hydroarylation, for instance, add alkyl or aryl groups across the triple bond to form highly substituted alkenes. nih.govacs.orgscispace.com These reactions often proceed with high regio- and stereoselectivity, controlled by the choice of catalyst and directing groups. scispace.com Gold-catalyzed multifunctionalization reactions can even break the carbon-carbon triple bond to form four new chemical bonds in a single operation. nih.gov
Cycloaddition reactions are another powerful tool for functionalizing the alkyne scaffold. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne can form a triazole ring, a reaction that works with both terminal and internal alkynes, particularly under ruthenium catalysis. wikipedia.org Other cycloadditions, such as [4+2] (Diels-Alder type) and [2+2] reactions, can be used to construct various carbocyclic and heterocyclic ring systems. acs.orgbeilstein-journals.orgrsc.org
| Reaction Type | Reagents/Catalysts | Resulting Functional Group/Structure | Key Features |
| Stereoselective Reduction | H₂, Lindlar's Catalyst or Na, NH₃(l) | (Z)- or (E)-Alkene | Provides access to specific alkene stereoisomers. rsc.org |
| Hydroarylation | Arylboronic Acid, Pd or Ni Catalyst | Trisubstituted Alkene | Adds an aryl group and a hydrogen across the triple bond. acs.orgscispace.com |
| Hydroalkylation | α-Bromo Carbonyl, Copper Hydride | Functionalized E-Alkene | Stereoselective coupling of the alkyne with an alkyl source. nih.gov |
| [3+2] Cycloaddition (Huisgen) | Organic Azide (R-N₃), Ru or Cu Catalyst | 1,2,3-Triazole Ring | Forms a stable five-membered heterocyclic ring. Ruthenium catalysis is effective for internal alkynes. wikipedia.org |
| [2+2] Cycloaddition | Allene, Ru Catalyst (e.g., CpRu(MeCN)₃PF₆) | 3-Alkylidenecyclobutene | Constructs a four-membered ring with high regioselectivity. acs.org |
| Gold-Catalyzed Multifunctionalization | Arylboronic Acid, Water, Selectfluor, Au Catalyst | α,α-Disubstituted Ketones or Unsaturated Ketones | Breaks the C≡C bond to form multiple new C-C and C-O bonds. nih.gov |
Future Research Directions and Emerging Trends for Hex 3 Yn 1 Amine Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of amines, a cornerstone of the chemical industry, is undergoing a green transformation. Future research on Hex-3-yn-1-amine will likely focus on developing synthetic routes that adhere to the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of renewable resources and catalysts. bio-conferences.orgnih.gov
Current methods for synthesizing propargylamines and related alkynyl amines often involve multi-step processes with stoichiometric reagents, leading to poor atom economy. bio-conferences.orgprimescholars.comlibretexts.org For instance, classical methods like the Gabriel synthesis for primary amines have inherently low atom economy due to the formation of significant byproducts. primescholars.comlibretexts.org A key future direction will be the development of catalytic, one-pot reactions that maximize the incorporation of all atoms from the starting materials into the final product. rsc.orgcsic.es
Multicomponent reactions, such as the A³ coupling (aldehyde-amine-alkyne), represent a promising avenue for the efficient synthesis of related propargylamines and could be adapted for this compound precursors. bio-conferences.orgnih.govresearchgate.net These reactions offer high atom economy and reduce the number of synthetic steps and solvent usage. csic.es Research into novel catalytic systems, potentially utilizing earth-abundant and non-toxic metals, will be crucial. researchgate.netresearchgate.net Furthermore, the use of greener solvents, such as water or bio-derived solvents, and solvent-free reaction conditions are emerging trends that could be applied to the synthesis of this compound. researchgate.netchinesechemsoc.org The development of heterogeneous catalysts that can be easily recovered and recycled will also contribute to more sustainable manufacturing processes. researchgate.netrsc.org
Table 1: Comparison of Synthetic Strategies for Amines
| Method | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Classical Methods (e.g., Gabriel Synthesis) | Well-established | Poor atom economy, stoichiometric waste primescholars.comlibretexts.org | Traditional but less sustainable approach. |
| Catalytic Reductive Amination | High efficiency, potential for green catalysts | Often requires high pressure of H₂ | A more sustainable alternative for the amine functional group introduction. |
| A³ Coupling (for precursors) | High atom economy, one-pot, step efficiency bio-conferences.orgcsic.es | Less reactive ketones can be challenging researchgate.net | Efficient for building the propargylamine (B41283) framework. |
| Biocatalysis (e.g., Transaminases) | High selectivity, mild conditions, environmentally benign diva-portal.org | Limited substrate scope, equilibrium issues diva-portal.org | A promising future direction for highly selective and green synthesis. |
Discovery of Novel Reactivity Patterns and Transformations
The dual functionality of this compound provides a rich playground for discovering new chemical reactions. The interplay between the amine and the alkyne can be exploited to construct complex molecular architectures, particularly heterocyclic compounds.
Future research will likely focus on catalyst-controlled divergent reactivity, where a single starting material like this compound can be converted into a variety of products by simply changing the catalyst or reaction conditions. Cascade reactions, initiated by the nucleophilic addition of the amine to an activated species or by metal-catalyzed activation of the alkyne, are a powerful tool for building molecular complexity in a single step. hud.ac.uknih.govresearchgate.net
The internal alkyne of this compound can participate in a range of transformations, including:
Cyclization Reactions: Intramolecular cyclization can lead to the formation of various nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are common motifs in pharmaceuticals. researchgate.netbeilstein-journals.orgresearchgate.net Research into new catalytic systems (e.g., based on palladium, gold, or copper) could enable novel cyclization pathways. researchgate.netacs.org For instance, palladium-catalyzed intramolecular amination of olefins is a known method for synthesizing nitrogen heterocycles. researchgate.net
Cycloaddition Reactions: The alkyne can act as a partner in cycloaddition reactions, such as [2+2+2] or [4+2] cycloadditions, to generate complex polycyclic systems. The reaction of a related bis(imido) niobium complex with hex-3-yne resulted in an eight-membered metallacycle via a [2+2] cycloaddition, showcasing the potential reactivity of the internal alkyne. rsc.org
Hydroamination and Carboamination: The addition of the N-H bond or a C-H bond across the alkyne, either intramolecularly or intermolecularly, can provide access to functionalized enamines or larger, more complex amines. acs.org
The development of catalytic asymmetric reactions will be a major focus, enabling the synthesis of chiral molecules from this compound for applications in medicinal chemistry. acs.org
Integration into Advanced Functional Materials
The unique properties of alkynes and amines make this compound an attractive monomer or building block for the synthesis of advanced functional materials.
Polymers: The primary amine and the alkyne can both be used as handles for polymerization. For instance, the nucleophilic addition of amines to activated alkynes is a type of "click" reaction that can be used for step-growth polymerization. chinesechemsoc.orgbham.ac.ukacs.org This could lead to the development of novel polymers with interesting properties, such as specific thermal or mechanical characteristics. The alkyne group can also be used for post-polymerization modification via reactions like the thiol-yne or azide-alkyne click reactions, allowing for the precise introduction of functional groups along a polymer backbone. chemicalbook.commdpi.com
Organic Electronics: Nitrogen- and alkyne-containing organic molecules are of interest in materials science. Aryl amines are prominent in materials for organic electronics, and methods to synthesize these structures are of fundamental importance. rsc.org While this compound is aliphatic, it could serve as a precursor to more complex structures that are relevant to this field.
Nanoparticles and Surfaces: The amine group can be used to anchor the molecule to surfaces or nanoparticles, while the alkyne provides a reactive handle for further functionalization. This could be used to create tailored surfaces with specific chemical or physical properties.
Future research will explore the polymerization of this compound and its derivatives, and the properties of the resulting materials. The development of well-defined polymers with controlled architectures will be a key objective.
Bio-inspired Chemical Transformations
Nature utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions. diva-portal.org A significant future trend in chemistry is the development of bio-inspired and biocatalytic methods.
Enzymatic Catalysis: Enzymes such as transaminases, amine dehydrogenases, and imine reductases are powerful tools for the synthesis of chiral amines. diva-portal.orgresearchgate.net Future research could focus on discovering or engineering enzymes that can accept this compound or its precursors as substrates, enabling highly enantioselective syntheses. researchgate.net For example, engineered cytochrome P450 enzymes have been shown to catalyze the direct primary amination of C(sp³)–H bonds. nsf.gov
Biomimetic Catalysis: This involves the design of small molecule catalysts that mimic the function of enzymes. Bio-inspired ortho-quinone catalysts have been used for the aerobic oxidation of amines. researchgate.net Such systems could be developed to perform selective transformations on this compound.
Bioconjugation: The alkyne functionality in this compound makes it a potential tool for bioconjugation via click chemistry. While terminal alkynes are more common for this purpose, the reactivity of internal alkynes can also be harnessed. This could enable the labeling of biomolecules for imaging or diagnostic applications. Inspired by the enzyme lysyl oxidase, a biomimetic approach has been developed for the selective oxidation of amines to aldehydes, which can then undergo further reactions like reductive amination with molecules like propargyl amine. nih.gov
The convergence of chemistry and biology will open up new possibilities for the application of this compound in areas such as chemical biology and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
